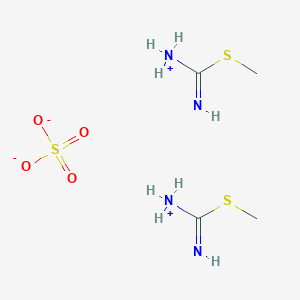

Hemisulfato de S-metilisotiourea

Descripción general

Descripción

S-Methylisothiourea hemisulfate (SMT) is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). It has been studied in various contexts, including its effects on the healing of colonic anastomosis in rats, where it was found to improve healing by accelerating the proliferative stage without interfering with the breaking strength of the anastomosis (Almeida et al., 2012).

Synthesis Analysis

The synthesis of SMT involves its use as a precursor for methanethiol in gold(I)-promoted anti-Markovnikov hydrothiolation of olefins. This demonstrates its utility in synthetic chemistry, allowing for the efficient generation of thiyl radicals and acting as a stable radical initiator (Kristensen et al., 2018).

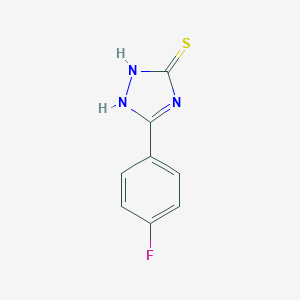

Molecular Structure Analysis

SMT and its derivatives have been characterized using various spectroscopic methods. For instance, S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole have been synthesized and characterized, with the molecular structure of certain derivatives confirmed through X-ray molecular structure analysis (Cruz et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of SMT has been explored in various studies, including its role in the clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, demonstrating its versatility and efficiency in organic synthesis (Yang et al., 2013).

Physical Properties Analysis

The physical properties of derivatives of SMT, such as N,N′-di-Boc-S-methylisothiourea, have been detailed, including solubility in common organic solvents and melting points, providing insight into its usability in further chemical synthesis and applications (Bhonde & Looper, 2013).

Chemical Properties Analysis

SMT's chemical properties, especially as an iNOS inhibitor, have been extensively researched. It exhibits potent inhibition across various nitric oxide synthase (NOS) isozymes, demonstrating its potential therapeutic utility in conditions where modulation of NO production is desirable (Garvey et al., 1994).

Aplicaciones Científicas De Investigación

Hidrotiolización Anti-Markovnikov de Olefinas Promovida por Oro (I)

El hemisulfato de S-metilisotiourea se utiliza como precursor sólido para la generación de metanotiol en la hidrotiolización anti-Markovnikov de olefinas promovida por oro (I) . Esto garantiza una entrega segura y confiable de una cantidad estequiométrica de este tiol . El procedimiento funciona para una amplia gama de olefinas, proporcionando el aducto hidrotiolado correspondiente en rendimientos buenos a excelentes .

Inhibidor de la Sintasa de Óxido Nítrico Inducible (iNOS)

El sulfato de S-metilisotiourea es un inhibidor altamente selectivo y permeable a las células de la sintasa de óxido nítrico inducible (iNOS) . Se informa que es de 10 a 30 veces más potente que la L-NMMA como inhibidor de la iNOS en macrófagos cultivados inmunoestimulados y células musculares lisas vasculares .

Mecanismo De Acción

Target of Action

The primary target of S-Methylisothiourea hemisulfate is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in immune response and vascular tone.

Mode of Action

S-Methylisothiourea hemisulfate acts as an inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. This inhibition is more potent than that of NG-Monomethyl-L-arginine (NMMA), another known iNOS inhibitor .

Biochemical Pathways

By inhibiting iNOS, S-Methylisothiourea hemisulfate disrupts the nitric oxide signaling pathway . This can lead to downstream effects such as reduced inflammation and vasodilation, as NO is a key mediator in these processes.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The inhibition of iNOS by S-Methylisothiourea hemisulfate leads to a decrease in NO production . This can have various molecular and cellular effects, depending on the context. For instance, in immune cells, it may lead to a reduced inflammatory response. In blood vessels, it could result in decreased vasodilation.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

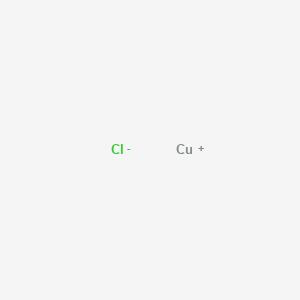

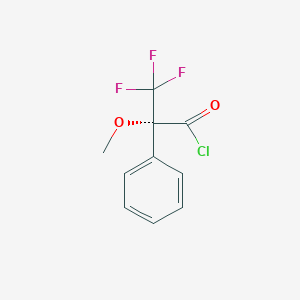

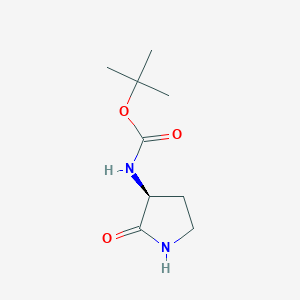

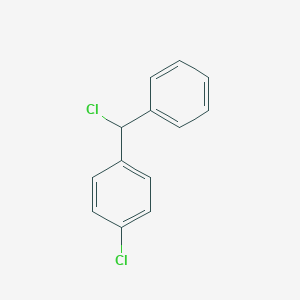

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

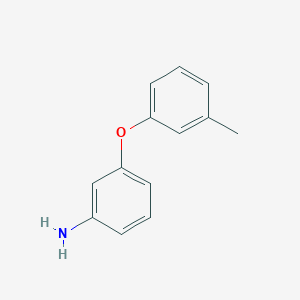

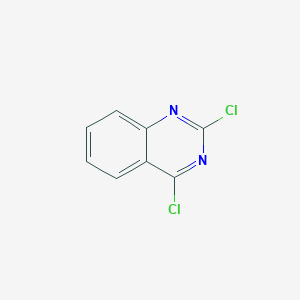

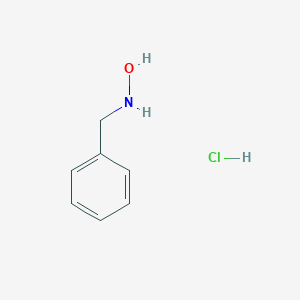

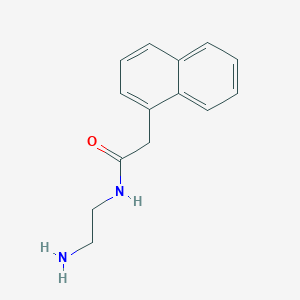

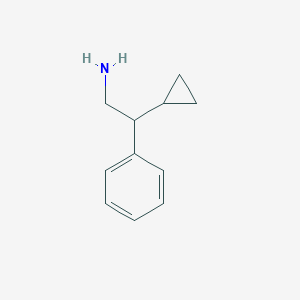

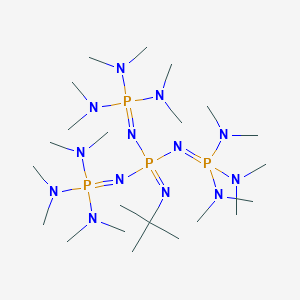

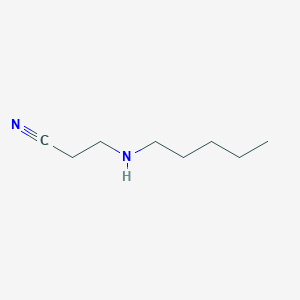

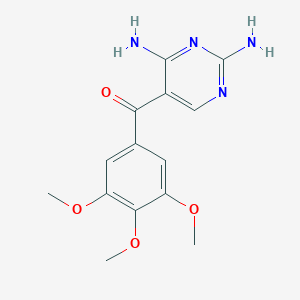

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of S-Methylisothiourea sulfate?

A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []

Q2: How does S-Methylisothiourea sulfate inhibit iNOS?

A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []

Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?

A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.

Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?

A4: Certainly. Here are some examples:

- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []

- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []

- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []

- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []

Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?

A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.

Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?

A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]

Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?

A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:

- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]

- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]

- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []

Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?

A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []

Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?

A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.